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D-ribitol 5-phosphate(2-) -

D-ribitol 5-phosphate(2-)

Catalog Number: EVT-1594840
CAS Number:
Molecular Formula: C5H11O8P-2
Molecular Weight: 230.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribitol 5-phosphate(2-) is dianion of D-ribitol 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribitol 5-phosphate.
Overview

D-ribitol 5-phosphate (2-) is a phosphorylated sugar alcohol that plays a significant role in various biological processes, particularly in the synthesis of teichoic acids in bacterial cell walls and in the glycosylation of proteins in mammals. It is derived from D-ribose and serves as a precursor for the synthesis of cytidine diphosphate-ribitol, which is crucial for the formation of ribitol-phosphate structures in glycoproteins.

Source

D-ribitol 5-phosphate is primarily sourced from the metabolic pathways involving D-ribose 5-phosphate, which can be enzymatically converted into D-ribitol 5-phosphate through reduction processes. This compound has been identified in both prokaryotic and eukaryotic organisms, highlighting its evolutionary significance.

Classification

D-ribitol 5-phosphate is classified as a sugar alcohol phosphate. It is categorized under the broader class of phosphosugars, which are essential components in various biochemical pathways, including nucleotide synthesis and glycosylation reactions.

Synthesis Analysis

Methods

The synthesis of D-ribitol 5-phosphate typically involves two main steps:

  1. Reduction of D-ribose 5-phosphate:
    • D-ribose 5-phosphate can be chemically reduced using sodium borohydride to yield D-ribitol 5-phosphate. This reaction occurs under alkaline conditions, where D-ribose 5-phosphate is treated with sodium borohydride in a buffered solution.
  2. Enzymatic Synthesis:
    • Enzymes such as D-ribitol-5-phosphate cytidylyltransferase catalyze the conversion of D-ribose 5-phosphate into D-ribitol 5-phosphate. The reaction involves the transfer of a cytidine diphosphate group to form CDP-ribitol, which subsequently provides ribitol-5-phosphate for various biosynthetic pathways .

Technical Details

  • The enzymatic reaction typically requires specific conditions, including pH adjustments and the presence of metal ions like magnesium, which are essential for enzyme activity.
  • The purification process often involves chromatographic techniques to isolate D-ribitol 5-phosphate from reaction mixtures.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 202.13 g/mol.
  • Functional Groups: Contains hydroxyl (–OH) groups and a phosphate (–PO42_4^{2-}) group.
Chemical Reactions Analysis

Reactions

D-ribitol 5-phosphate participates in several key biochemical reactions:

  1. Formation of Cytidine Diphosphate-Ribitol:
    • The enzyme D-ribitol-5-phosphate cytidylyltransferase catalyzes the reaction between D-ribitol 5-phosphate and cytidine triphosphate to produce cytidine diphosphate-ribitol and inorganic pyrophosphate .
  2. Glycosylation Reactions:
    • In mammals, D-ribitol 5-phosphate acts as a donor substrate for glycosylation processes involving proteins like dystroglycan, where it is transferred to specific acceptor molecules by enzymes such as fukutin and fukutin-related protein .

Technical Details

  • Kinetic studies on these enzymatic reactions often reveal substrate specificity and the influence of various factors such as temperature and pH on reaction rates.
Mechanism of Action

Process

The mechanism of action for D-ribitol 5-phosphate primarily revolves around its role as a substrate in enzymatic reactions that synthesize complex carbohydrates. The transfer of ribitol phosphate units occurs through specific enzyme-substrate interactions, where enzymes recognize and bind to both donor (D-ribitol 5-phosphate) and acceptor substrates.

Data

  • Studies have shown that mutations in genes encoding enzymes involved in ribitol phosphate metabolism can lead to muscular dystrophies due to impaired glycosylation processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid or powder.
  • Solubility: Highly soluble in water due to its polar phosphate group.

Chemical Properties

  • pH Stability: Stable within physiological pH ranges.
  • Reactivity: Reacts with nucleotides to form CDP-ribitol; sensitive to hydrolysis under extreme conditions.
Applications

Scientific Uses

D-ribitol 5-phosphate has several important applications in scientific research:

  1. Biochemical Research:
    • Used as a substrate in studies investigating glycosylation pathways and enzyme kinetics related to muscular dystrophies.
  2. Therapeutic Development:
    • Investigated for its potential therapeutic applications in treating muscular dystrophies by supplementing CDP-ribitol or its derivatives to restore proper glycosylation .
  3. Synthetic Biology:
    • Utilized in synthetic biology approaches to engineer bacterial strains capable of producing ribitol-based polysaccharides for industrial applications.
Biosynthetic Pathways and Enzymatic Regulation

Role in O-Mannosyl Glycan Biosynthesis

Core M3 Glycan Assembly in α-Dystroglycan Modification

D-Ribitol 5-phosphate (Rbo5P) serves as the foundational unit for the tandem ribitol-phosphate scaffold in core M3 O-mannosyl glycans. This scaffold is essential for functional α-dystroglycan (α-DG) maturation, enabling binding to extracellular matrix proteins like laminin. Defects in Rbo5P incorporation disrupt this linkage, leading to congenital muscular dystrophies (dystroglycanopathies) [2] [5]. The biosynthesis initiates with cytosolic Rbo5P generation via aldose reductase (AKR1B1)-mediated reduction of D-ribose, followed by phosphorylation. Rbo5P is then activated to CDP-ribitol for glycan assembly in the Golgi apparatus [2] [9]. Unlike bacterial systems (e.g., Streptococcus pneumoniae), mammalian Rbo5P incorporation requires a multi-step enzymatic cascade:

  • Step 1: Initial transfer of GalNAcβ1-3GlcNAcβ to O-mannose.
  • Step 2: Sequential addition of Rbo5P units via phosphodiester bonds [5] [8].

Table 1: Core M3 Glycan Assembly Pathway

StepEnzymeSubstrateProductFunctional Outcome
1POMGNT1/B3GALNT2O-MannoseGalNAcβ1-3GlcNAcβ1-4ManCore M3 initiation
2FKTNCDP-RboRbo5P-3GalNAcβFirst Rbo5P attachment
3FKRPCDP-RboRbo5P-1Rbo5P-3GalNAcβTandem Rbo5P scaffold formation
4RXYLT1/TMEM5UDP-XylXylβ1-4Rbo5PXylose capping

Sequential Phosphorylation and Ribitol Transfer by FKTN/FKRP

Fukutin (FKTN) and fukutin-related protein (FKRP) catalyze the transfer of Rbo5P from CDP-ribitol to the core M3 glycan. FKTN attaches the first Rbo5P to GalNAc via a β1,3-phosphodiester bond, while FKRP extends the chain by adding a second Rbo5P unit through an α1,3-phosphodiester linkage [7] [8]. Mutations in FKTN or FKRP genes disrupt Rbo5P transfer, resulting in truncated glycans and loss of α-DG ligand-binding capacity. FKRP exhibits stringent specificity for the acceptor substrate Rbo5P-3GalNAcβ, with minimal activity on non-phosphorylated glycans [8]. Crystal structures of FKRP reveal a conserved bacterial-like cytidylyltransferase fold, highlighting evolutionary parallels with prokaryotic Rbo5P-processing enzymes [9].

Table 2: Enzymes Catalyzing Ribitol Phosphate Transfer

EnzymeGeneReactionAcceptor SpecificityAssociated Disorders
FKTNFKTNCDP-Rbo + GalNAcβ → CMP + Rbo5P-3GalNAcβGalNAc-terminated core M3Walker-Warburg syndrome
FKRPFKRPCDP-Rbo + Rbo5P-3GalNAcβ → CMP + Rbo5P-1Rbo5P-3GalNAcβRbo5P-3GalNAcβLimb-girdle muscular dystrophy

CDP-Ribitol Synthesis and Utilization

ISPD as Cytidylyltransferase in Donor Substrate Generation

The cytidylyltransferase ISPD (isoprenoid synthase domain-containing protein) catalyzes the activation of Rbo5P to CDP-ribitol, the universal donor substrate for Rbo5P transferases. The reaction follows a two-step mechanism:

graph LRCTP + Rbo5P ⇌ CTP-Rbo5P[CTP·Rbo5P complex] → PPi + CDP-Rbo

ISPD exhibits high affinity for CTP (Km = 0.2–0.5 mM) and Rbo5P (Km = 50–100 μM), with structural studies confirming Mg²⁺-dependent catalysis [6] [9]. ISPD deficiency abolishes CDP-ribitol production, preventing Rbo5P incorporation into α-DG and causing severe dystroglycanopathies. Bacterial homologs like S. pneumoniae TarI share 30–40% sequence identity with ISPD and similarly generate CDP-ribitol for teichoic acid biosynthesis [9] [7].

Evolutionary Conservation of Ribitol Phosphate Transfer Mechanisms

Rbo5P utilization is conserved from bacteria to mammals, with parallel pathways for CDP-ribitol synthesis and transfer:

  • Mammals: ISPD → CDP-ribitol → FKTN/FKRP → Core M3 glycan.
  • Bacteria: TarI (cytidylyltransferase) → CDP-ribitol → TarK/TarL → Teichoic acids [9].Despite functional conservation, mammalian Rbo5P metabolism diverges in substrate specificity. Bacterial reductases convert ribulose 5-phosphate to Rbo5P using NADPH, whereas mammals primarily use ribose 5-phosphate reduction via AKR1A1/AKR1B1 [2] [3]. This evolutionary adaptation underscores the critical role of Rbo5P in eukaryotic extracellular matrix integrity.

Table 3: Evolutionary Conservation of Rbo5P Pathways

OrganismCytidylyltransferaseRbo5P SourcePolymer ProductBiological Role
MammalsISPDAKR1B1-mediated reduction of riboseCore M3 O-glycanα-Dystroglycan functional maturation
S. pneumoniaeTarITarJ-mediated reduction of ribulose 5-phosphateWall teichoic acidCell wall integrity, virulence
Bacillus spp.Ribitol-P cytidylyltransferaseRibulose 5-phosphate dehydrogenaseTeichoic acid polymersCell envelope stability

Properties

Product Name

D-ribitol 5-phosphate(2-)

IUPAC Name

[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] phosphate

Molecular Formula

C5H11O8P-2

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1

InChI Key

VJDOAZKNBQCAGE-LMVFSUKVSA-L

Canonical SMILES

C(C(C(C(COP(=O)([O-])[O-])O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O

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